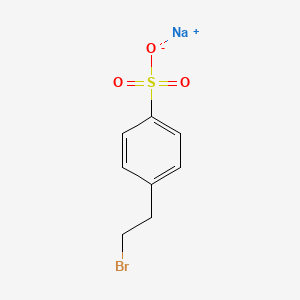

Sodium 4-(2-Bromoethyl)benzenesulfonate

Übersicht

Beschreibung

Sodium 4-(2-Bromoethyl)benzenesulfonate is an organic compound with the molecular formula C8H8BrO3S.Na. It is a white to almost white powder or crystalline solid that is soluble in water . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 4-(2-Bromoethyl)benzenesulfonate can be synthesized through the bromination of 4-ethylbenzenesulfonic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-(2-Bromoethyl)benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding sulfonic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to form ethylbenzenesulfonate derivatives.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or amines.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Products include 4-(2-hydroxyethyl)benzenesulfonate, 4-(2-aminoethyl)benzenesulfonate, etc.

Oxidation Reactions: Products include 4-(2-bromoethyl)benzenesulfonic acid, 4-formylbenzenesulfonate.

Reduction Reactions: Products include 4-ethylbenzenesulfonate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

AzEBS is utilized as a reagent in organic synthesis:

- Formation of Sulfonate Esters : Acts as an electrophile in substitution reactions due to the presence of the bromine atom, allowing for the formation of various sulfonate esters.

- Reactivity with Nucleophiles : It can undergo substitution reactions with nucleophiles such as hydroxides and amines, yielding derivatives like 4-(2-hydroxyethyl)benzenesulfonate and 4-(2-aminoethyl)benzenesulfonate .

Biochemical Studies

The compound has significant applications in biological research:

- Protein Modification : Used to modify proteins and other biomolecules, enhancing their functionality and stability for various assays.

- Cell Cycle Regulation : Research indicates that AzEBS influences cell cycle progression, particularly in cancer cell lines, by inducing apoptosis and affecting DNA damage response mechanisms .

Medical Research

AzEBS is investigated for its potential in drug development:

- Therapeutic Agent : Studies have shown its cytotoxic effects against cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Drug Delivery Systems : It has been employed in the development of antibody-drug conjugates (ADCs), enhancing targeting specificity towards tumor cells while minimizing effects on healthy tissues .

Chemical Reaction Types

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution | Reaction with nucleophiles | 4-(2-hydroxyethyl)benzenesulfonate |

| Oxidation | Oxidation of ethyl group | 4-(2-bromoethyl)benzenesulfonic acid |

| Reduction | Reduction to form ethylbenzenesulfonate derivatives | 4-ethylbenzenesulfonate |

| Study Focus | Findings | Implications |

|---|---|---|

| Cancer Research | Significant cytotoxicity against breast/colon cancer cells | Potential therapeutic applications |

| Inflammatory Conditions | Enhanced local anti-inflammatory effects | Novel treatment strategies for IBD |

| Drug Delivery Systems | Improved specificity and efficacy in ADCs | Targeted cancer therapies |

Cancer Research

A study explored the effects of AzEBS on various cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. The mechanism involved activation of apoptotic pathways and inhibition of cell proliferation markers .

Inflammatory Conditions

In research focusing on inflammatory bowel disease (IBD), AzEBS was incorporated into polar adenosine A2A receptor agonists. These compounds showed promise in enhancing local anti-inflammatory effects without systemic absorption, indicating a novel application for localized treatment strategies .

Drug Delivery Systems

AzEBS was utilized in developing ADCs, where its ability to form stable linkages with therapeutic agents enhances specificity and efficacy by targeting tumor cells while minimizing effects on healthy tissues .

Wirkmechanismus

The mechanism of action of Sodium 4-(2-Bromoethyl)benzenesulfonate involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also undergo oxidation and reduction reactions, which further contribute to its versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

- Sodium 4-(2-Chloroethyl)benzenesulfonate

- Sodium 4-(2-Iodoethyl)benzenesulfonate

- Sodium 4-(2-Fluoroethyl)benzenesulfonate

Comparison: Sodium 4-(2-Bromoethyl)benzenesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This makes this compound particularly useful in applications where high reactivity is desired .

Biologische Aktivität

Sodium 4-(2-bromoethyl)benzenesulfonate (CAS No. 65036-65-9), also known as AzEBS, is a sulfonate compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHBrNaOS

- Molecular Weight : 287.11 g/mol

- Purity : Typically assessed for research use, with specifications varying by supplier .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It has been implicated in:

- Cell Cycle Regulation : Studies indicate that AzEBS may influence cell cycle progression, particularly in cancer cell lines, by inducing apoptosis and affecting DNA damage response mechanisms .

- Signal Transduction Pathways : The compound has been shown to interact with multiple signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cellular responses to growth factors and stress stimuli .

Biological Activity Data Table

Case Studies

-

Cancer Research :

A study explored the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting its potential as a therapeutic agent. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers . -

Inflammatory Conditions :

In a separate investigation focusing on inflammatory bowel disease (IBD), researchers synthesized polar adenosine A2A receptor agonists incorporating AzEBS. These compounds showed promise in enhancing local anti-inflammatory effects without systemic absorption, indicating a novel application for localized treatment strategies . -

Drug Delivery Systems :

This compound was utilized in the development of antibody-drug conjugates (ADCs). Its ability to form stable linkages with therapeutic agents enhances the specificity and efficacy of cancer treatments by targeting tumor cells while minimizing effects on healthy tissues .

Eigenschaften

CAS-Nummer |

65036-65-9 |

|---|---|

Molekularformel |

C8H9BrNaO3S |

Molekulargewicht |

288.12 g/mol |

IUPAC-Name |

sodium;4-(2-bromoethyl)benzenesulfonate |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12); |

InChI-Schlüssel |

SXPQNNKJEQZZFS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

65036-65-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.